N-(2-chlorophenyl)-2-{[3-(3-methoxyphenyl)-4-oxo-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide N-(2-chlorophenyl)-2-{[3-(3-methoxyphenyl)-4-oxo-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide
Brand Name: Vulcanchem
CAS No.: 872208-24-7
VCID: VC7684259
InChI: InChI=1S/C25H18ClN3O4S/c1-32-16-8-6-7-15(13-16)29-24(31)23-22(17-9-2-5-12-20(17)33-23)28-25(29)34-14-21(30)27-19-11-4-3-10-18(19)26/h2-13H,14H2,1H3,(H,27,30)
SMILES: COC1=CC=CC(=C1)N2C(=O)C3=C(C4=CC=CC=C4O3)N=C2SCC(=O)NC5=CC=CC=C5Cl
Molecular Formula: C25H18ClN3O4S
Molecular Weight: 491.95

N-(2-chlorophenyl)-2-{[3-(3-methoxyphenyl)-4-oxo-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide

CAS No.: 872208-24-7

Cat. No.: VC7684259

Molecular Formula: C25H18ClN3O4S

Molecular Weight: 491.95

* For research use only. Not for human or veterinary use.

N-(2-chlorophenyl)-2-{[3-(3-methoxyphenyl)-4-oxo-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide - 872208-24-7

Specification

CAS No. 872208-24-7
Molecular Formula C25H18ClN3O4S
Molecular Weight 491.95
IUPAC Name N-(2-chlorophenyl)-2-[[3-(3-methoxyphenyl)-4-oxo-[1]benzofuro[3,2-d]pyrimidin-2-yl]sulfanyl]acetamide
Standard InChI InChI=1S/C25H18ClN3O4S/c1-32-16-8-6-7-15(13-16)29-24(31)23-22(17-9-2-5-12-20(17)33-23)28-25(29)34-14-21(30)27-19-11-4-3-10-18(19)26/h2-13H,14H2,1H3,(H,27,30)
Standard InChI Key UTTWPOLJNBRNQS-UHFFFAOYSA-N
SMILES COC1=CC=CC(=C1)N2C(=O)C3=C(C4=CC=CC=C4O3)N=C2SCC(=O)NC5=CC=CC=C5Cl

Introduction

Chemical Reactivity

  • Acetamide Group: This functional group can undergo hydrolysis and acylation reactions, typical of amides.

  • Sulfanyl Group: It may participate in nucleophilic substitution reactions.

  • Benzofuro[3,2-d]pyrimidine Core: This structure can undergo various transformations such as oxidation or reduction depending on the reaction conditions.

Synthesis

The synthesis of compounds with similar structures typically involves multi-step organic reactions. For benzofuro[3,2-d]pyrimidine derivatives, synthesis might involve condensation reactions or cyclization processes using appropriate starting materials like anilines and carboxylic acids or their derivatives.

Biological Activities

While specific biological activities of N-(2-chlorophenyl)-2-{[3-(3-methoxyphenyl)-4-oxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide are not detailed in the literature, compounds with similar heterocyclic cores often exhibit anti-inflammatory, anti-cancer, or antimicrobial properties. For instance, quinazoline derivatives are well-known for these activities.

Data Table: Comparison with Similar Compounds

Compound NameMolecular FormulaKey Features
N-(2-chlorophenyl)-2-{[3-(3-methoxyphenyl)-4-oxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-2-yl]sulfanyl}acetamideNot explicitly providedBenzofuro[3,2-d]pyrimidine core
N-(2-chlorophenyl)-2-{[3-(3-methoxyphenyl)-4-oxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide (PubChem CID 2151616)C25H18ClN3O4SChlorophenyl and methoxyphenyl substituents
N-(3-fluorophenyl)-2-{[3-(4-methoxyphenyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}acetamideC25H22FN3O3SQuinazolinone moiety with fluorinated phenyl group

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